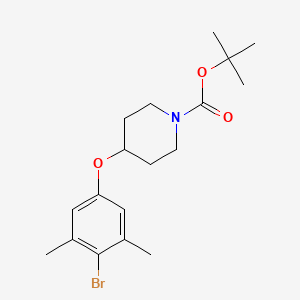

![molecular formula C8H7N3O2 B581299 2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid CAS No. 1231758-34-1](/img/structure/B581299.png)

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” is a derivative of imidazo[1,5-a]pyrimidine . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

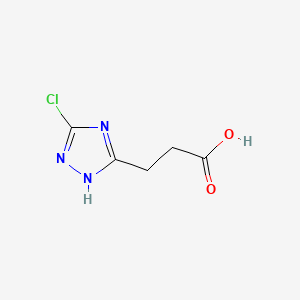

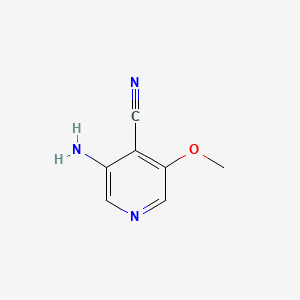

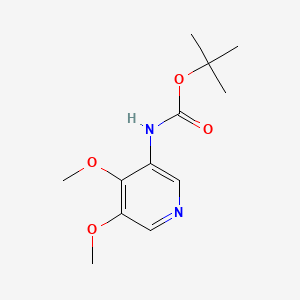

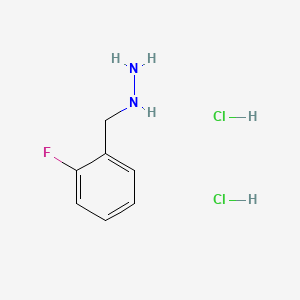

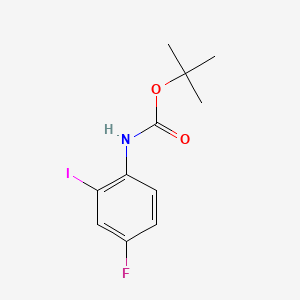

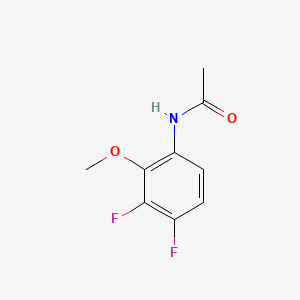

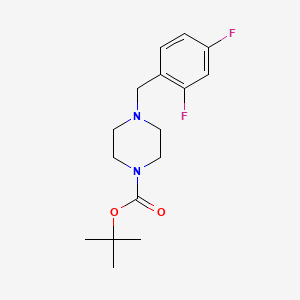

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The synthesis involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” includes a fused bicyclic 5,6 heterocycle, which is a characteristic feature of imidazopyridine .Chemical Reactions Analysis

The synthesis of “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” involves a condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde or its derivatives in TFA . This reaction leads to the formation of 3-substituted imidazo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis

“2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” is a yellow powder with a melting point of 150°C (decomposition). Its 1H NMR spectrum (500 MHz, DMSO-d6) is δ, ppm: 2.48 (3H, s, CH3); 7.32 (1H, s, H-3); 7.54 (1H, s, H-8); 8.94 (1H, s, H-6); 13.00 (1H, s, CO2H) .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties :

- A group of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were synthesized and converted into corresponding carboxylic acids. These acids were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).

- Synthesis of imidazo[1,5-a]pyrimidine-8-carboxamides involved reacting various β-dicarbonyl compounds with 5(4)-aminoimidazole-4(5)carboxamide (AICA). These compounds are intermediates in the metabolic pathway of purine biosynthesis (Novinson et al., 1974).

Anti-inflammatory and Analgesic Effects :

- Synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids, and amides showed notable dose-dependent anti-inflammatory action, but weak analgesic activity in vivo, with negligible ulcerogenic action (Laneri et al., 1998).

Antihypertensive and Antimycobacterial Activities :

- Pyrazolo[1,5-a]pyrimidine derivatives synthesized as angiotensin II (AII) receptor antagonists demonstrated potent in vitro and oral antihypertensive activities. Structure-activity studies emphasized the methyl substituent at the 3-position for potent in vivo activity (Shiota et al., 1999).

- Synthesis and characterization of new derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid showed potential sedative and hypothermic effects, along with analgesic properties (Matosiuk et al., 1992).

- Some new thiazolidines and spirothiazolidines derived from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide were synthesized and evaluated for antimycobacterial activities, although none showed significant activity at tested concentrations (Kasimogullari & Cesur, 2004).

Synthetic Methodologies :

- A synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones demonstrated the transformation of these compounds into pyrrolo[1,2-a]pyrimidine-7-carboxylates (Galenko et al., 2019).

Orientations Futures

Imidazo[1,2-a]pyridine analogues, including “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid”, have potential applications in medicinal chemistry, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds could play a significant role in this research .

Propriétés

IUPAC Name |

2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-4-9-3-7(11)10-5/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBAJXVJFROBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=CN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)

![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)